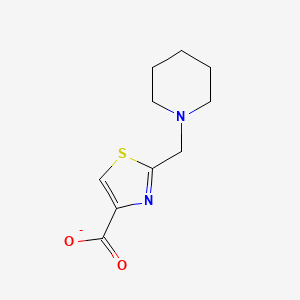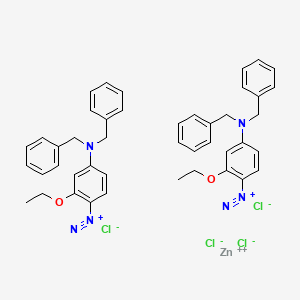
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- is a complex organic compound known for its unique structure and properties. It is composed of an anthracene moiety attached to two naphthalenyl groups through an amine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 9-nitroanthracene.
Reduction: The nitro group is reduced to an amine group, yielding 9-anthracenamine.
Coupling Reaction: The 9-anthracenamine is then coupled with 1-naphthalenyl and 2-naphthalenyl groups using appropriate coupling reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the anthracene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a probe in photochemical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound can absorb light and undergo photochemical reactions, making it useful in photodynamic therapy and as a photosensitizer.
Molecular Interactions: It can interact with biological macromolecules, such as DNA and proteins, through π-π stacking and hydrogen bonding, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenamine, N-1-naphthalenyl-: Similar structure but with only one naphthalenyl group.
9-Anthracenamine, N-2-naphthalenyl-: Similar structure but with the naphthalenyl group at a different position.
Anthracene derivatives: Compounds with various functional groups attached to the anthracene core.
Properties
CAS No. |
191986-26-2 |
|---|---|
Molecular Formula |
C34H23N |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N-naphthalen-2-ylanthracen-9-amine |
InChI |
InChI=1S/C34H23N/c1-2-12-26-23-29(21-20-24(26)10-1)35(33-19-9-15-25-11-3-6-16-30(25)33)34-31-17-7-4-13-27(31)22-28-14-5-8-18-32(28)34/h1-23H |
InChI Key |
STCIONXJIJHFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=CC4=CC=CC=C43)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole](/img/structure/B12331221.png)
![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)

![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)


![1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B12331255.png)





